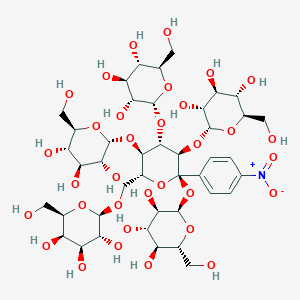
(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride
Overview
Description
(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, commonly referred to as ATH, is a synthetic chemical compound that has been studied for its potential applications in scientific research. ATH is a derivative of the amino acid lysine and is commonly used as a reagent in laboratory experiments. ATH has been found to possess a number of biochemical and physiological effects, which can be exploited in a variety of scientific applications.
Scientific Research Applications
Analytical Techniques for Anti-diabetic Drugs
Empagliflozin, a chemically related compound to the one you're interested in, has been the focus of extensive analytical method development due to its role in treating type 2 diabetes. Sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC) are employed for its quantification in pharmaceutical products. These methods are crucial for ensuring the quality of Empagliflozin formulations, offering high accuracy, reliability, and reproducibility, which are essential features for an ideal analytical method (Danao, 2021).
Synthesis of Oxazines and Benzoxazines
Oxazines and benzoxazines, related to the structural motifs found in complex organic molecules including some pharmaceuticals, are synthesized through dehydration of dihydroxy-oxazines. These compounds serve as important intermediates in chemical synthesis, offering pathways to create a wide range of chiral synthons and functional materials (Sainsbury, 1991).
Biomass Conversion to Chemicals
The conversion of plant biomass into valuable chemicals is a significant area of research. For example, 5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from biomass that can be used to produce a variety of monomers, polymers, and other valuable chemicals. This research is vital for developing sustainable alternatives to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Phosphonic Acid Applications
Phosphonic acid and its derivatives are utilized across a broad spectrum of applications due to their bioactive properties and ability to function as ligands for metal coordination. They play roles in drug development, surface functionalization, and the creation of supramolecular materials, highlighting their versatility and importance in both biological and material sciences (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
properties
IUPAC Name |
(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-ZXGAALSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583930 | |
| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[15N]amino-2-deoxy-D-galactose hydrochloride | |
CAS RN |
478518-55-7 | |
| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















